molecular formula C12H7F3O B6373514 5-(2,4-Difluorophenyl)-2-fluorophenol CAS No. 1261952-34-4

5-(2,4-Difluorophenyl)-2-fluorophenol

Cat. No.: B6373514
CAS No.: 1261952-34-4
M. Wt: 224.18 g/mol
InChI Key: MXBLXQOXJIZOTR-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)-2-fluorophenol is an organic compound characterized by the presence of fluorine atoms on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Difluorophenyl)-2-fluorophenol typically involves the reaction of 2,4-difluorophenylboronic acid with 2-fluorophenol under Suzuki coupling conditions. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures around 80-100°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Difluorophenyl)-2-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

5-(2,4-Difluorophenyl)-2-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)-2-fluorophenol involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition is often due to the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme. The pathways involved include the disruption of enzyme-substrate interactions, leading to a decrease in the enzyme’s catalytic efficiency .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-Difluorophenyl)-2-pyrimidinol
  • 2,4-Difluorophenyl isocyanate
  • 4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine

Uniqueness

5-(2,4-Difluorophenyl)-2-fluorophenol is unique due to the presence of multiple fluorine atoms, which enhance its chemical stability and reactivity. Compared to similar compounds, it exhibits distinct electronic properties that make it suitable for specific applications in drug development and materials science .

Properties

IUPAC Name

5-(2,4-difluorophenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O/c13-8-2-3-9(11(15)6-8)7-1-4-10(14)12(16)5-7/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBLXQOXJIZOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684218
Record name 2',4,4'-Trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261952-34-4
Record name 2',4,4'-Trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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